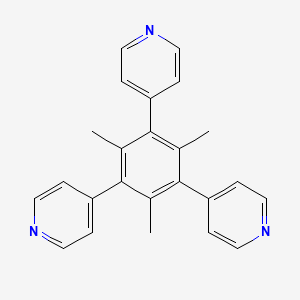
4,4'-Bipyridine, 2,6-di-1H-pyrazol-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- is an organic compound with the molecular formula C16H12N6. It is a derivative of bipyridine, where two pyrazolyl groups are attached to the 2 and 6 positions of the bipyridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- typically involves the reaction of 4,4’-bipyridine with pyrazole derivatives under specific conditions. One common method is the Buchwald–Hartwig amination, where chlorides of bipyridine are reacted with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and Cs2CO3 .
Industrial Production Methods
化学反応の分析
Types of Reactions
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in coordination chemistry.
Reduction: Reduction reactions can yield silylated derivatives, which are used in salt-free reductions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, such as Pd2(dba)3, and bases like Cs2CO3 are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized bipyridine derivatives, while reduction can yield silylated compounds .
科学的研究の応用
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in catalysis, the compound can facilitate electron transfer processes, enhancing the efficiency of catalytic reactions .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A simpler derivative without the pyrazolyl groups, used primarily as a ligand in coordination chemistry.
2,2’-Bipyridine: Another isomer of bipyridine, widely used in the synthesis of coordination compounds and as a ligand in various catalytic processes.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry and as a ligand in metal complexes.
Uniqueness
4,4’-Bipyridine, 2,6-di-1H-pyrazol-1-yl- is unique due to the presence of pyrazolyl groups, which enhance its ability to form stable complexes with metals. This structural feature provides additional sites for coordination, making it a versatile ligand in various chemical and biological applications .
特性
IUPAC Name |
2,6-di(pyrazol-1-yl)-4-pyridin-4-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6/c1-5-18-21(9-1)15-11-14(13-3-7-17-8-4-13)12-16(20-15)22-10-2-6-19-22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXBYPISFDQVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)



![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8196531.png)
![4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid](/img/structure/B8196537.png)
![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8196561.png)

